![molecular formula C13H16N2S2 B12883884 2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione CAS No. 88217-88-3](/img/structure/B12883884.png)
2-[2-(Pyrrolidin-1-yl)ethyl]-1,2-benzothiazole-3(2H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione is a heterocyclic compound that features a pyrrolidine ring attached to an ethyl chain, which is further connected to a benzo[d]isothiazole-3(2H)-thione moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione typically involves the reaction of a pyrrolidine derivative with an appropriate benzo[d]isothiazole precursor. One common method involves the nucleophilic substitution reaction where the pyrrolidine derivative reacts with a halogenated benzo[d]isothiazole under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: N-alkylated or N-acylated derivatives.
科学研究应用
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer effects.
相似化合物的比较
Similar Compounds
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]thiazole: Lacks the thione group but shares the pyrrolidine and benzo[d]thiazole moieties.
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole: Similar structure but without the thione group.
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isoxazole: Contains an isoxazole ring instead of the isothiazole ring.
Uniqueness
2-(2-(Pyrrolidin-1-yl)ethyl)benzo[d]isothiazole-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in specific oxidation and reduction reactions, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent in medicinal chemistry.
属性
CAS 编号 |
88217-88-3 |
|---|---|
分子式 |
C13H16N2S2 |
分子量 |
264.4 g/mol |
IUPAC 名称 |
2-(2-pyrrolidin-1-ylethyl)-1,2-benzothiazole-3-thione |
InChI |
InChI=1S/C13H16N2S2/c16-13-11-5-1-2-6-12(11)17-15(13)10-9-14-7-3-4-8-14/h1-2,5-6H,3-4,7-10H2 |
InChI 键 |
CAYQCIYMVZRHII-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CCN2C(=S)C3=CC=CC=C3S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


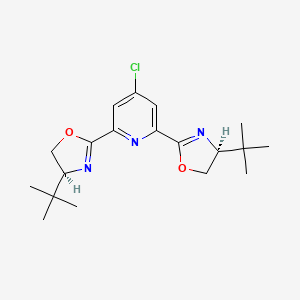
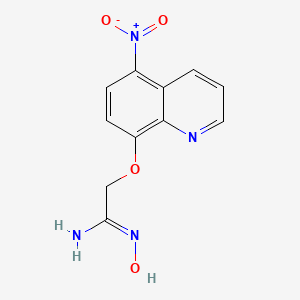
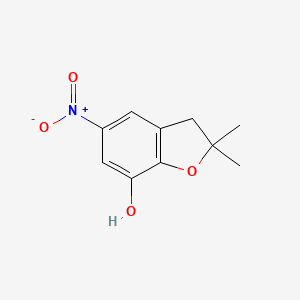

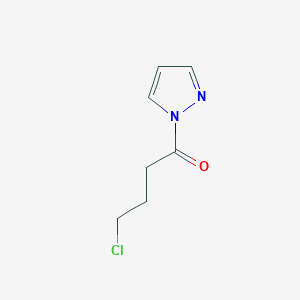



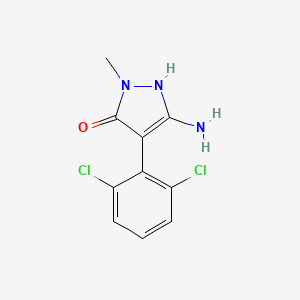
![N-[(3R)-2,5-Dioxooxolan-3-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B12883867.png)
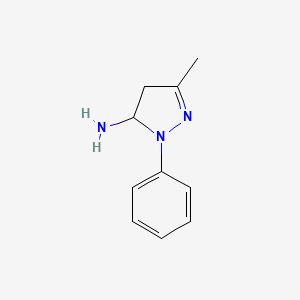


![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
